molecular formula C13H19NOS B284106 N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide

N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide

Cat. No. B284106
M. Wt: 237.36 g/mol
InChI Key: HCDCARFGKDYZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide is a chemical compound that belongs to the family of sulfonamide derivatives. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase insulin sensitivity and to reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide is its low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one limitation is its low stability in acidic conditions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide. One direction is to study its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail, particularly its interaction with HDAC and PPARγ. Additionally, there is a need to develop more stable analogs of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide for use in experiments.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide involves the reaction between 2-ethylbenzene-1-sulfonyl chloride and propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and the resulting product is purified by recrystallization.

Scientific Research Applications

N-(2-ethylphenyl)-2-(propylsulfanyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, it has been shown to have neuroprotective effects.

properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-propylsulfanylacetamide

InChI

InChI=1S/C13H19NOS/c1-3-9-16-10-13(15)14-12-8-6-5-7-11(12)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

HCDCARFGKDYZQX-UHFFFAOYSA-N

SMILES

CCCSCC(=O)NC1=CC=CC=C1CC

Canonical SMILES

CCCSCC(=O)NC1=CC=CC=C1CC

Origin of Product

United States

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